molecular formula C17H14Cl2N2O4S2 B2732488 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 325988-90-7

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2732488
CAS No.: 325988-90-7
M. Wt: 445.33
InChI Key: HBNMUENVWWAFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a thiazole ring, which is a five-membered ring containing both a sulfur and a nitrogen atom . The molecule also contains dichloro groups and methoxy groups .

Scientific Research Applications

Novel Therapeutic Agents Development

Researchers have explored the chemical framework of thiazole derivatives, including structures similar to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, for developing novel therapeutic agents. The study on 4-thiazolidinone derivatives as agonists of benzodiazepine receptors highlights the synthesis and pharmacological evaluation of compounds demonstrating anticonvulsant activity. This indicates the potential utility of thiazole derivatives in the development of benzodiazepine pharmacological agents with minimal impact on learning and memory, showcasing a promising avenue for anticonvulsant drug discovery (Faizi et al., 2017).

Molecular Structure and Interaction Analysis

The molecular structure and intermolecular interactions of thiazole-containing compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have been studied to understand their chemical behavior. Through methods like X-ray diffraction and DFT calculations, researchers have evaluated the effects of dimerization and crystal packing on molecular geometry, providing insights into the structural basis of thiazole derivatives' reactivity and interaction patterns (Karabulut et al., 2014).

Antitumor Activity

The synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings and their evaluation for antitumor activity highlight the pharmacophoric significance of thiazole structures in cancer research. Compounds with thiazole cores have shown considerable anticancer activity against a variety of cancer cell lines, emphasizing the role of such derivatives in the development of novel anticancer therapies (Yurttaş et al., 2015).

Quality Control and Standardization

The development of quality control methods for promising anticonvulsants derived from thiazole derivatives underscores the importance of establishing reliable analytical techniques for the standardization of new medicinal substances. This research focuses on the identification, determination of impurities, and quantitative analysis of thiazole-based compounds, contributing to the regulatory and quality assurance processes in pharmaceutical development (Sych et al., 2018).

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4S2/c1-23-11-4-8(5-12(24-2)14(11)25-3)16(22)21-17-20-10(7-26-17)9-6-13(18)27-15(9)19/h4-7H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNMUENVWWAFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.